molecular formula C7H3ClIN B1358899 3-Chloro-5-iodobenzonitrile CAS No. 289039-30-1

3-Chloro-5-iodobenzonitrile

Cat. No.: B1358899
CAS No.: 289039-30-1
M. Wt: 263.46 g/mol
InChI Key: MOXWXOASLNWUAJ-UHFFFAOYSA-N
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Description

3-Chloro-5-iodobenzonitrile is an organic compound with the molecular formula C7H3ClIN It is a halogenated benzonitrile derivative, characterized by the presence of chlorine and iodine atoms on the benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-5-iodobenzonitrile can be synthesized through various methods, including halogenation and nitrile formation reactions. One common synthetic route involves the iodination of 3-chlorobenzonitrile using iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions. The reaction typically proceeds as follows:

3-Chlorobenzonitrile+I2+NaOClThis compound+NaCl+H2O\text{3-Chlorobenzonitrile} + \text{I}_2 + \text{NaOCl} \rightarrow \text{this compound} + \text{NaCl} + \text{H}_2\text{O} 3-Chlorobenzonitrile+I2​+NaOCl→this compound+NaCl+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using advanced equipment to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-iodobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature (e.g., 80°C).

    Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium phosphate), solvent (e.g., toluene), temperature (e.g., 100°C).

    Reduction Reactions: Lithium aluminum hydride, solvent (e.g., tetrahydrofuran), temperature (e.g., reflux).

Major Products:

    Substitution Reactions: 3-Chloro-5-substituted benzonitriles.

    Coupling Reactions: Biaryl compounds.

    Reduction Reactions: 3-Chloro-5-iodobenzylamine.

Scientific Research Applications

3-Chloro-5-iodobenzonitrile is utilized in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

    Biology: In the development of bioactive compounds and molecular probes.

    Medicine: As an intermediate in the synthesis of pharmaceutical agents with potential therapeutic applications.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodobenzonitrile depends on its specific application. In coupling reactions, it acts as an electrophilic partner, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved vary based on the reaction type and the desired product.

Comparison with Similar Compounds

    3-Chlorobenzonitrile: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    5-Iodobenzonitrile: Lacks the chlorine atom, affecting its reactivity and selectivity in substitution reactions.

    3-Bromo-5-iodobenzonitrile: Contains a bromine atom instead of chlorine, offering different reactivity profiles.

Uniqueness: 3-Chloro-5-iodobenzonitrile is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual halogenation allows for selective functionalization and diverse chemical transformations.

Properties

IUPAC Name

3-chloro-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXWXOASLNWUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641060
Record name 3-Chloro-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-30-1
Record name 3-Chloro-5-iodobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-iodobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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